(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
Overview
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a pyrazole moiety and a hydroxyl group The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Hydroxyl Group Addition: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or modified pyrazole derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology
In biological research, this compound may be used as a ligand in studies involving enzyme interactions or receptor binding. Its chiral nature makes it valuable for studying enantioselective processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its structural features may allow it to interact with specific biological targets.
Industry
In the industrial sector, this compound may be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with active sites, while the hydroxyl group may participate in additional binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol: The enantiomer of the compound with opposite stereochemistry.
2-(1H-pyrazol-1-yl)cyclopentan-1-one: A similar compound with a carbonyl group instead of a hydroxyl group.
2-(1H-pyrazol-1-yl)cyclopentane: A compound lacking the hydroxyl group.
Uniqueness
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific (1R,2R) stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of both the pyrazole moiety and the hydroxyl group provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRXYSLZWESBK-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230804 | |
Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251925-18-4 | |
Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanol, 2-(1H-pyrazol-1-yl)-, (1R,2R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201230804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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